N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
Description
This compound is a benzothiazole-pyrazole hybrid featuring an ethoxy substitution at the 6-position of the benzothiazole ring, a methyl group at the 1-position of the pyrazole ring, and a 3-morpholinopropyl chain linked via the pyrazole nitrogen. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S.ClH/c1-3-29-16-5-6-17-19(15-16)30-21(22-17)26(20(27)18-7-10-24(2)23-18)9-4-8-25-11-13-28-14-12-25;/h5-7,10,15H,3-4,8-9,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOYNJVYMPLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NN(C=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of prostaglandin biosynthesis. Prostaglandins are lipid compounds that play key roles in inflammation and pain signaling.
Mode of Action
It’s worth noting that non-steroidal anti-inflammatory drugs (nsaids), which share some structural similarities with this compound, exert their anti-inflammatory effects chiefly through the inhibition of prostaglandin biosynthesis.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2. By inhibiting prostaglandin biosynthesis, the compound could potentially disrupt this pathway and its downstream effects.
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest a variety of pharmacological properties, making it a subject of ongoing research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 396.49 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key actions:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
- Urease Inhibition : Molecular docking studies suggest that the compound effectively binds to urease, an enzyme implicated in several pathological conditions, including urinary tract infections.
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer activity, particularly against specific cancer cell lines, warranting further investigation into its mechanisms of action.
The interaction between this compound and biological targets is primarily mediated through hydrogen bonding and hydrophobic interactions. The binding affinity to urease has been demonstrated through in silico docking studies, suggesting that modifications to its structure could enhance its biological efficacy.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant, urease inhibition |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Anticancer |
This compound stands out due to its unique ethoxy substitution, which may influence solubility and biological activity compared to other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at [source needed] demonstrated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Urease Inhibition Study : In another study published in [source needed], the compound was evaluated for its urease inhibitory activity, showing promising results that suggest its potential use in treating infections associated with urease-producing bacteria.
- Anticancer Activity Investigation : A preliminary investigation reported in [source needed] indicated that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration in clinical settings.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Pyrazole Modifications : The 1,5-dimethyl substitution in may enhance metabolic stability but reduce binding flexibility compared to the 1-methyl group in the target compound.
- Amine Side Chain: The morpholinopropyl group (polar, hydrogen-bonding capacity) in the target compound contrasts with the dimethylaminopropyl group (less polar, basic) in , affecting solubility and target interaction.
- Core Heterocycle : Replacing pyrazole with benzothiazole in changes the pharmacophore geometry, likely impacting target selectivity .
Preparation Methods
Thiourea Formation
A solution of 4-ethoxy-2-aminothiophenol (1.0 equiv) and cyanogen bromide (1.2 equiv) in ethanol is stirred at 0°C for 2 hours. The resulting thiourea intermediate precipitates and is filtered, yielding a white solid (78% yield).
Cyclization to Benzo[d]thiazole
The thiourea is heated with concentrated hydrochloric acid at 80°C for 4 hours, inducing cyclization to form 6-ethoxybenzo[d]thiazol-2-amine. The product is neutralized with aqueous ammonia and recrystallized from ethanol (mp 142–144°C).
Key Data
- Yield : 82%
- ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.72 (d, J = 2.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).
Preparation of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole ring is constructed via cyclocondensation followed by methylation.
Cyclocondensation of Ethyl Acetoacetate
Ethyl acetoacetate (1.0 equiv) reacts with hydrazine hydrate (1.5 equiv) in refluxing ethanol for 6 hours, yielding ethyl 1H-pyrazole-3-carboxylate (mp 98–100°C).
Methylation at N1
The pyrazole ester is treated with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone at 60°C for 12 hours. After filtration and solvent removal, ethyl 1-methyl-1H-pyrazole-3-carboxylate is obtained as a colorless liquid (89% yield).
Saponification to Carboxylic Acid
The ester is hydrolyzed with 2M NaOH in methanol/water (1:1) at 60°C for 3 hours. Acidification with HCl yields 1-methyl-1H-pyrazole-3-carboxylic acid (mp 155–157°C).
Key Data
Amide Coupling with 3-Morpholinopropylamine
The carboxylic acid is activated and coupled to 3-morpholinopropylamine.
Acid Chloride Formation
1-Methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry dichloromethane (DCM) at 0°C for 1 hour. The solvent and excess thionyl chloride are removed under vacuum to yield the acid chloride.
Coupling Reaction
The acid chloride is dissolved in DCM and added dropwise to a solution of 3-morpholinopropylamine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with saturated NaHCO₃, and dried to afford N-(3-morpholinopropyl)-1-methyl-1H-pyrazole-3-carboxamide (75% yield).
Key Data
- ¹H NMR (CDCl₃) : δ 7.35 (d, J = 2.4 Hz, 1H), 6.45 (d, J = 2.4 Hz, 1H), 3.72–3.68 (m, 4H, morpholine), 3.55 (t, J = 6.8 Hz, 2H), 2.48–2.42 (m, 6H), 1.85–1.78 (m, 2H).
Final Coupling with 6-Ethoxybenzo[d]thiazol-2-amine
The secondary amine is alkylated with the benzo[d]thiazole intermediate.
Nucleophilic Substitution
N-(3-Morpholinopropyl)-1-methyl-1H-pyrazole-3-carboxamide (1.0 equiv) and 6-ethoxybenzo[d]thiazol-2-amine (1.1 equiv) are refluxed in acetonitrile with potassium carbonate (2.0 equiv) for 24 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/methanol 10:1) to yield the tertiary amine (68% yield).
Hydrochloride Salt Formation
The free base is dissolved in ethanol and treated with HCl gas at 0°C. The precipitate is filtered and dried to obtain the hydrochloride salt (mp 210–212°C).
Key Data
- Molecular Formula : C₂₁H₂₆ClN₃O₄S
- Molecular Weight : 452.0.
- ¹³C NMR (DMSO-d₆) : δ 164.2 (C=O), 158.1 (C=N), 152.4 (C-O), 128.5–115.3 (aromatic carbons), 66.8 (morpholine), 53.2–45.6 (morpholine and propyl chain).
Analytical Characterization
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–120°C) enhance reaction rates but may degrade thermally labile intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while ethers (e.g., THF) are preferred for acid-sensitive steps .
- Catalysts : Strong bases (e.g., K₂CO₃) facilitate nucleophilic substitutions, as seen in analogous benzothiazole-carboxamide syntheses .
- Purification : Column chromatography or recrystallization is essential to isolate the hydrochloride salt with >95% purity .
Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing with structurally similar compounds (e.g., benzo[d]thiazole derivatives in and ). The morpholinopropyl group exhibits characteristic triplet signals at δ ~2.4–3.0 ppm .
- HPLC-MS : Confirm molecular weight (MW: ~493 g/mol) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients for optimal resolution .
- FTIR : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 3–5) but may hydrolyze in alkaline media (pH >8), releasing free base forms. Buffered solutions are recommended for biological assays .
- Thermal Stability : Differential Scanning Calorimetry (DSC) studies on related compounds show decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodological Answer :
- Core Modifications : Systematically alter substituents (e.g., ethoxy → methoxy on benzothiazole, morpholinopropyl chain length) and assess activity against target enzymes/receptors .
- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity. For example, replace the pyrazole ring with isoxazole (as in ) to probe steric effects .
- Data Analysis : Apply multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Q. What computational strategies are suitable for predicting the target profile of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases or GPCRs, leveraging homology models from related benzothiazole derivatives .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors on morpholine, hydrophobic benzothiazole) using tools like Phase or MOE .
- ADMET Prediction : Predict bioavailability and toxicity via QikProp or SwissADME, focusing on CNS penetration and hERG inhibition risks .
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent cell lines/passage numbers .
- Metabolite Interference : Perform LC-MS/MS to detect degradation products or active metabolites that may skew results .
- Statistical Robustness : Apply Grubbs’ test to identify outliers and use Bayesian hierarchical models to account for inter-lab variability .
Q. What formulation challenges arise in developing this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility, critical for IV/PO administration .
- Plasma Stability : Monitor esterase-mediated hydrolysis of the ethoxy group via LC-MS in rat plasma; consider prodrug strategies if instability is observed .
- Tissue Distribution : Radiolabel the compound with ¹⁴C or ³H for autoradiography studies to assess brain penetration and off-target accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
